molecular formula C21H26N2O3 B12917603 10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone CAS No. 141992-58-7

10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone

Katalognummer: B12917603
CAS-Nummer: 141992-58-7
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: IVUHEFXAWHNEER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone is a synthetic organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone typically involves a multi-step process. One common method includes the reaction of 1,4-dimethoxy-9(10H)-acridinone with 2-(diethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Analyse Chemischer Reaktionen

Types of Reactions

10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding acridone derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes, contributing to its antimicrobial and anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Diethylamino)ethyl methacrylate: Known for its use in polymer synthesis and drug delivery systems.

    2-(Dimethylamino)ethyl methacrylate: Similar in structure but with different substituents, used in the production of pH-responsive polymers.

Uniqueness

10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone stands out due to its unique acridone core structure, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential therapeutic applications make it a compound of significant interest in scientific research.

Eigenschaften

CAS-Nummer

141992-58-7

Molekularformel

C21H26N2O3

Molekulargewicht

354.4 g/mol

IUPAC-Name

10-[2-(diethylamino)ethyl]-1,4-dimethoxyacridin-9-one

InChI

InChI=1S/C21H26N2O3/c1-5-22(6-2)13-14-23-16-10-8-7-9-15(16)21(24)19-17(25-3)11-12-18(26-4)20(19)23/h7-12H,5-6,13-14H2,1-4H3

InChI-Schlüssel

IVUHEFXAWHNEER-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.